4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is an organic compound that features a pyrazole ring substituted with a hydroxymethyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the benzonitrile group. One common method involves the reaction of 4-(hydroxymethyl)benzonitrile with 1-methyl-3-pyrazolecarboxaldehyde under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and is carried out in an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-[4-(carboxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile.
Reduction: 4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzylamine.
Substitution: 4-[4-(alkoxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile or 4-[4-(acyloxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile.
Scientific Research Applications
4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of 4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The pyrazole ring may also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(hydroxymethyl)benzonitrile
- 1-methyl-3-pyrazolecarboxaldehyde
- 4-(methoxymethyl)benzonitrile
Uniqueness
4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is unique due to the combination of its pyrazole ring and benzonitrile moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(hydroxymethyl)-1-methylpyrazol-3-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFIXRFWCOYRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.